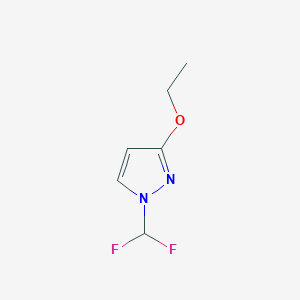

1-(Difluoromethyl)-3-ethoxy-1H-pyrazole

Descripción

Propiedades

Fórmula molecular |

C6H8F2N2O |

|---|---|

Peso molecular |

162.14 g/mol |

Nombre IUPAC |

1-(difluoromethyl)-3-ethoxypyrazole |

InChI |

InChI=1S/C6H8F2N2O/c1-2-11-5-3-4-10(9-5)6(7)8/h3-4,6H,2H2,1H3 |

Clave InChI |

GYGZQLQHOMHAQX-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=NN(C=C1)C(F)F |

Origen del producto |

United States |

Métodos De Preparación

Preparation via Alkyl Difluoroacetoacetate Intermediates

One established method involves the use of alkyl difluoroacetoacetate intermediates, which are cyclized with hydrazine derivatives to form the pyrazole ring with difluoromethyl substitution.

| Step | Description | Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Acidification of sodium enolate of alkyl difluoroacetoacetate | Carbon dioxide and water generate carbonic acid in situ | Formation of alkyl difluoroacetoacetate (Formula VI-A) with 75–80% yield |

| 2 | Coupling of alkyl difluoroacetoacetate with trialkyl orthoformate | In acetyl anhydride solvent | Produces alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate (Formula VII-A) |

| 3 | Ring-closing reaction with methylhydrazine | Two-phase system, weak base (e.g., sodium carbonate), temperature -20 to 5 °C, organic solvent like toluene/xylene | Pyrazole ring formed with high purity (99.9%) and isolated by filtration |

This method is adaptable for ethyl substituents (ethyl difluoroacetoacetate) and can be modified to introduce ethoxy groups at the 3-position by selecting the appropriate alkyl group in the starting material.

Synthesis via Difluorochloromethane Carbonyl Insertion and Halogenation

Another advanced method starts from inexpensive difluorochloromethane and involves:

- Carbonyl insertion reaction with carbon monoxide and methyl hydrazine catalyzed by palladium salts and phosphine ligands.

- Halogenation of the intermediate.

- Cyclization with alkali and propiolic acid to form the pyrazole ring.

This approach is industrially attractive due to lower cost and simpler operation compared to methods starting from difluoroacetic acid derivatives. It also reduces waste and equipment corrosion issues.

| Step | Description | Reagents | Conditions | Notes |

|---|---|---|---|---|

| A | Carbointercalation | Difluorochloromethane, CO, methyl hydrazine, Pd catalyst, sodium formate | Controlled temperature, inert atmosphere | Formation of intermediate formula (I) |

| B | Halogenation | Halogenating reagent | Reaction solution halogenated to intermediate (II) | |

| C | Cyclization | Intermediate (II), alkali, propiolic acid | Ring closure to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (formula V) |

Catalysts include Pd(CH3CN)Cl2, Pd(dppf)Cl2, Pd(OAc)2, and ligands such as BINAP, xantphos.

Preparation via Claisen Condensation and Methylhydrazine Cyclization

A third method uses ethyl difluoroacetate as a starting material, which undergoes:

- Claisen condensation to form ethyl fluoroacetate derivatives.

- Condensation with dimethylamino vinyl methyl ketone to form difluoro-substituted diketones.

- Cyclization with methylhydrazine to form 3-fluoroalkyl-1-methylpyrazole derivatives.

- Oxidation and acidification to yield the carboxylic acid form.

This route is noted for its short reaction path, high yields, and suitability for industrial scale due to low waste and cost.

Alternative Route via Halogenation and Grignard Reaction

A method involving halogenation of N-methyl-3-aminopyrazole followed by diazotization and reaction with potassium difluoromethyl trifluoroborate:

- Step 1: Halogenation to produce 4-halogen-1-methyl-1H-pyrazole-3-amine.

- Step 2: Diazotization and copper-catalyzed coupling with potassium difluoromethyl trifluoroborate to yield 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole.

- Step 3: Grignard reaction with carbon dioxide to introduce the carboxylic acid group, followed by recrystallization.

This method allows precise introduction of the difluoromethyl group and functionalization at the 3-position, adaptable for ethoxy substitution by appropriate choice of reagents.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Steps | Catalysts/Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Alkyl Difluoroacetoacetate route | Alkyl difluoroacetoacetate, trialkyl orthoformate, methylhydrazine | Acidification, coupling, ring closure | Weak bases (Na2CO3), acetyl anhydride | 75–80 (intermediate) | High purity, straightforward | Requires careful temperature control |

| Difluorochloromethane carbonyl insertion | Difluorochloromethane, CO, methyl hydrazine | Carbonyl insertion, halogenation, cyclization | Pd salts, phosphine ligands | Not specified | Cost-effective, less waste | Requires Pd catalysts, complex steps |

| Claisen condensation and cyclization | Ethyl difluoroacetate, dimethylamino vinyl methyl ketone | Claisen condensation, cyclization, oxidation | Methylhydrazine, alkali | ~95 (final product) | High yield, industrially scalable | Multi-step, requires oxidation step |

| Halogenation and Grignard | N-methyl-3-aminopyrazole, potassium difluoromethyl trifluoroborate | Halogenation, diazotization, Grignard carboxylation | Cu2O catalyst, Grignard reagent | Not specified | Precise substitution control | Multi-step, requires careful handling |

Research Findings and Analytical Data

- Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and purity of intermediates and final products in these synthetic routes, with typical solvents such as DMSO-d6 used for analysis.

- Gas chromatography and liquid chromatography methods are employed to assess purity, often achieving >95% purity for key intermediates and final compounds.

- Reaction conditions such as temperature control (often between -20 °C to 5 °C) and inert atmosphere (nitrogen protection) are critical for optimal yields and to avoid side reactions.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Difluoromethyl)-3-ethoxy-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution can produce a variety of functionalized pyrazole derivatives .

Aplicaciones Científicas De Investigación

1-(Difluoromethyl)-3-ethoxy-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Research explores its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

Industry: It is utilized in the development of agrochemicals and materials with specialized properties.

Mecanismo De Acción

The mechanism of action of 1-(Difluoromethyl)-3-ethoxy-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1-(difluoromethyl)-3-ethoxy-1H-pyrazole with structurally and functionally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Electronic Comparisons

Key Substituent Effects:

- Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃):

The difluoromethyl group is less electron-withdrawing than trifluoromethyl, reducing the pyrazole ring’s electrophilicity. This difference impacts reactivity in substitution reactions and interactions with biological targets. For example, trifluoromethyl-substituted pyrazoles (e.g., compound 24 in ) exhibit stronger inductive effects, which may enhance binding to hydrophobic enzyme pockets . - Ethoxy (-OCH₂CH₃) vs. Hydroxy (-OH): Ethoxy groups increase lipophilicity (logP) compared to hydroxy substituents, improving membrane permeability. Compounds like those in with phenolic -OH groups (e.g., compound 13) are more polar, favoring aqueous solubility but limiting bioavailability .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.